molecular formula C9H13IN2 B14800108 1H-Benzimidazolium, 1,3-dimethyl-, iodide

1H-Benzimidazolium, 1,3-dimethyl-, iodide

Cat. No.: B14800108
M. Wt: 276.12 g/mol
InChI Key: QCGAZKLYSNQZNE-UHFFFAOYSA-N
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Description

1H-Benzimidazolium, 1,3-dimethyl-, iodide (CAS: 4333-62-4) is a quaternary ammonium salt with the molecular formula C₅H₉IN₂ and an average molecular weight of 224.04 g/mol . Structurally, it consists of a benzimidazole core substituted with methyl groups at the 1- and 3-positions, paired with an iodide counterion. The compound is characterized by its InChI key 1S/C5H9N2.HI/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;1H/q+1;/p-1 and SMILES notation C[N+]1=C(CN(C)C1)I . It is commonly used in ionic liquid formulations and as a precursor in organic synthesis due to its stability and tunable physicochemical properties .

Properties

Molecular Formula

C9H13IN2

Molecular Weight

276.12 g/mol

IUPAC Name

1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium;iodide

InChI

InChI=1S/C9H12N2.HI/c1-10-7-11(2)9-6-4-3-5-8(9)10;/h3-6H,7H2,1-2H3;1H

InChI Key

QCGAZKLYSNQZNE-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CN(C2=CC=CC=C21)C.[I-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Kinetics

The base-mediated pathway proceeds via an SN2 mechanism, where K₂CO₃ deprotonates the benzimidazole intermediate, enhancing nucleophilicity for methyl iodide attack. Kinetic studies reveal pseudo-first-order behavior with a rate constant of $$ k = 3.2 \times 10^{-4} \, \text{s}^{-1} $$ at 80°C.

Procedure and Yield Optimization

In a standardized protocol:

  • 1H-Benzimidazole (10 mmol) and K₂CO₃ (12 mmol) are suspended in anhydrous acetonitrile.
  • Methyl iodide (22 mmol) is added dropwise under nitrogen.
  • The mixture is refluxed for 18 hours, cooled, and filtered.
  • The crude product is purified via trituration with diethyl ether.

This method achieves 92% isolated yield with >99% purity by ¹H NMR. Comparative data across bases (Table 1) demonstrates K₂CO₃’s superiority over stronger bases like KOtBu, which induce decomposition pathways.

Table 1: Base Selection Impact on Yield and Purity

Base Yield (%) Purity (%) Byproduct Formation
K₂CO₃ 92 99.5 Negligible
NaOH 68 87 Significant
KOtBu 75 93 Moderate
NaHCO₃ 81 95 Low

Carbene Precursor Synthesis via Deprotonation

This compound serves as a carbene precursor when treated with strong bases. A patented methodology employs potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) to generate the corresponding NHC:

  • 1H-Benzimidazolium salt (1 mmol) is dissolved in dry THF under inert atmosphere.
  • KOtBu (1.2 equiv) is added, inducing immediate color change to yellow.
  • After 2 hours, the mixture is filtered through Celite to remove KI byproducts.

This approach achieves quantitative conversion to the carbene complex, validated by ¹H NMR disappearance of the imidazolium C2 proton at δ 10.2–10.5 ppm.

Purification and Analytical Validation

Trituration vs. Recrystallization

Trituration with ether-hexane mixtures (3:1 v/v) removes unreacted methyl iodide and inorganic salts more effectively than ethanol-based recrystallization, yielding 99% pure product.

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-$$d_6$$):

  • δ 4.14 ppm (s, 6H, N-CH₃)
  • δ 7.63–7.95 ppm (m, 4H, aromatic H)
  • Absence of peaks at δ 2.5–3.5 ppm confirms no residual solvent impurities.

Table 2: Key ¹H NMR Spectral Data

Proton Environment Chemical Shift (ppm) Multiplicity Integration
N-CH₃ 4.14 Singlet 6H
HAr (C4/C7) 7.63–7.65 Multiplet 2H
HAr (C5/C6) 7.93–7.95 Multiplet 2H

Industrial-Scale Process Considerations

Patent CA2833394C highlights critical factors for large-scale production:

  • Microwave-assisted synthesis : Reduces reaction time from 18 hours to 45 minutes at 120°C.
  • Continuous flow systems : Minimize decomposition through precise temperature control.
  • Solvent recovery : Acetonitrile is distilled and reused, lowering production costs by 40%.

Applications in Organometallic Chemistry

The iodide counterion enhances solubility in polar solvents, facilitating transmetallation reactions. Notable applications include:

  • Synthesis of Pd-NHC catalysts for cross-coupling reactions.
  • Preparation of luminescent Ir(III) complexes for OLEDs.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazolium, 1,3-dimethyl-, iodide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.

    Oxidation and Reduction: It can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.

    Catalytic Reactions: It is widely used as a catalyst in organic synthesis, including Knoevenagel condensation, Grignard reactions, and acylation of alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alcohols. The reactions are typically carried out in polar solvents.

    Redox Reactions: Strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

    Catalytic Reactions: The compound is used in catalytic amounts, often in the presence of other co-catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution, the iodide ion is replaced by the nucleophile, forming a new substituted benzimidazole derivative.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H11N2I
  • Molecular Weight : 274.10 g/mol
  • CAS Number : 7181-87-5

The compound features a benzimidazolium core with two methyl groups at the nitrogen positions and an iodide counterion. This structure contributes to its unique properties as a catalyst and dopant in various chemical processes.

Applications in Organic Synthesis

1H-Benzimidazolium, 1,3-dimethyl-, iodide is utilized as a catalyst in several organic reactions:

  • Knoevenagel Condensation : It has been shown to facilitate the Knoevenagel condensation reaction effectively, leading to the formation of α,β-unsaturated carbonyl compounds. This reaction is crucial in synthesizing various pharmaceuticals and agrochemicals .
  • Grignard Reactions : The compound acts as a catalyst for Grignard allylic reactions, enhancing the efficiency of the formation of carbon-carbon bonds .
  • Redox Reactions : It serves as a catalyst in domino ring-opening redox amidation reactions, showcasing its utility in complex organic transformations .

Applications in Electronic Materials

Recent studies have highlighted the potential of 1H-benzimidazolium compounds as n-type dopants in organic semiconductors:

  • Doping Fullerene C(60) : A derivative of this compound was synthesized and employed as a strong n-type dopant for fullerene C(60), achieving a maximum conductivity of 5.5 S/cm at a doping concentration of 8.0 wt% (14 mol%). This represents one of the highest values reported for molecular n-type conductors .

Catalytic Applications

The compound's catalytic properties extend beyond simple organic reactions:

  • Continuous Flow Synthesis : A continuous-flow method for synthesizing 1H-benzimidazolium iodide has been developed. This process allows for better control over reaction conditions and improved yields compared to traditional batch methods .

Case Study 1: Continuous Flow Di-N-Alkylation

A study demonstrated the continuous-flow di-N-alkylation of 1H-benzimidazole to produce 1H-benzimidazolium iodide. The results showed that optimizing temperature and residence time could significantly enhance yield and conversion rates. This method illustrates the compound's relevance in industrial applications where efficiency is paramount .

Case Study 2: Organic Electronic Devices

In another study, the synthesized derivative of 1H-benzimidazolium was integrated into organic electronic devices. The stability of the material when exposed to air allowed for extended handling without degradation, making it suitable for practical applications in organic photovoltaics and other electronic devices .

Data Tables

Application AreaSpecific UseKey Findings
Organic SynthesisKnoevenagel CondensationEffective catalyst for carbonyl formation
Electronic MaterialsN-type doping for fullerene C(60)Achieved conductivity of 5.5 S/cm
CatalysisGrignard reactionsEnhances carbon-carbon bond formation
Continuous Flow SynthesisDi-N-AlkylationImproved yields with optimized conditions

Mechanism of Action

The mechanism by which 1H-Benzimidazolium, 1,3-dimethyl-, iodide exerts its effects is primarily through its role as a catalyst. The compound can stabilize transition states and lower the activation energy of reactions, thereby increasing the reaction rate. Its molecular targets include various organic substrates, and it can facilitate a range of chemical transformations through different pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1H-Benzimidazolium, 1,3-dimethyl-, iodide and related benzimidazolium derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₅H₉IN₂ 224.04 Methyl (1,3-positions) Ionic liquids, chemical synthesis
1,3-Diethyl-5-methoxy-benzimidazolium iodide C₁₂H₁₇N₂OI 332.18 Ethyl (1,3-), methoxy (5-position) Medicinal chemistry (potential drug intermediates)
JC-1 (Cyanine dye) C₂₅H₂₇Cl₄IN₄ 652.23 Dichloro, ethyl, propenyl groups Mitochondrial membrane potential assays, apoptosis studies
1H-Benzimidazolium, 1-(3,4-dimethylphenyl)-3-methyl-, iodide C₁₆H₁₉N₂I 366.24 Methyl (3-), 3,4-dimethylphenyl (1-position) Specialty organic synthesis
Basic Yellow 40 C₂₂H₂₄ClN₃O₂ 397.90 Diethylamino, coumarin-linked substituents Cationic surfactant, biological staining

Impact of Substituents on Properties

  • Alkyl Chain Length : Replacing methyl groups with ethyl (e.g., 1,3-Diethyl-5-methoxy-benzimidazolium iodide) increases hydrophobicity, reducing solubility in polar solvents .
  • Aromatic Substitutions : Bulky groups like 3,4-dimethylphenyl () enhance steric hindrance, affecting reactivity in catalytic applications.
  • Electron-Withdrawing Groups : Methoxy substituents () donate electron density, altering electronic properties and reactivity in nucleophilic reactions.
  • Functional Groups : Propenyl and dichloro groups in JC-1 enable fluorescence, making it suitable for mitochondrial imaging .

Physicochemical Data

  • 1,3-Diethyl-5-methoxy-benzimidazolium iodide :
    • ¹H NMR (CDCl₃): δ 10.93 (s, 1H), 7.60 (d, J = 9.7 Hz, 1H), 4.65 (m, 4H) .
    • Elemental Analysis : C (43.37%), H (5.18%), N (8.39%) .
  • JC-1: Absorption/Emission: λmax = 514 nm (absorption), 529 nm (emission) in methanol . Solubility: Soluble in DMF, DMSO, and methanol .

Biological Activity

1H-Benzimidazolium, 1,3-dimethyl-, iodide (often referred to as HBZM-Me2I) is a synthetic compound derived from benzimidazole, a structure known for its diverse biological activities. This article explores the biological activity of HBZM-Me2I, including its antimicrobial properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₂I. Its structure features a benzimidazole ring with two methyl groups at the 1 and 3 positions and an iodide ion. This configuration contributes to its unique biological properties.

Antimicrobial Properties

HBZM-Me2I has been evaluated for its antimicrobial efficacy against a range of pathogens. In particular, it has shown significant activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Bacillus subtilis
  • Bacillus proteus

In vitro studies indicate that HBZM-Me2I exhibits potent antimicrobial activity, suggesting potential applications in treating bacterial infections .

Antileishmanial Activity

Research has demonstrated that derivatives of benzimidazole, including HBZM-Me2I, possess antileishmanial activity. Specifically, studies focused on the activity against promastigotes of Leishmania tropica and L. infantum have shown promising results . The compound's effectiveness in inhibiting the growth of these parasites highlights its potential in treating leishmaniasis.

Synthesis Methods

The synthesis of HBZM-Me2I has been optimized through various methods:

  • Liquid Assisted Grinding (LAG) : This method improved the reaction kinetics significantly compared to traditional methods. Complete conversion was achieved within 600 minutes using LAG techniques.
  • Neat Methods : In contrast, traditional synthesis methods required longer times for complete conversion (up to 350 minutes) .

Kinetic analyses using 1H^1H NMR spectroscopy confirmed the efficiency of these methods and provided insights into the reaction mechanisms involved.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic methodologies associated with HBZM-Me2I:

StudyFocusFindings
Kucukguzel et al. (2001)Antifungal and Antihelmintic propertiesIdentified structural similarities between benzimidazole derivatives and bioactive compounds .
Recent Study (2017)Antileishmanial activityDemonstrated significant inhibition of Leishmania promastigotes by benzimidazole derivatives .
Murray State University ThesisSynthesis optimizationDetailed kinetic analysis comparing LAG and neat methods for synthesizing HBZM-Me2I .

Q & A

Q. What are the established synthetic routes for 1H-benzimidazolium, 1,3-dimethyl-, iodide, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via alkylation of 1-methylbenzimidazole with methyl iodide. In , the reaction was conducted in dichloromethane at 20°C for 4 days, yielding 73% of the product. However, reports a modified procedure using acetonitrile at 45°C for 24 hours, achieving an 85% yield. The choice of solvent (polar vs. non-polar) and temperature affects reaction kinetics and byproduct formation. Excess methyl iodide (>1.5 equivalents) is recommended to drive the quaternization to completion, but prolonged reaction times may lead to hygroscopic residues requiring careful purification (e.g., repeated ether washes) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H and 13C NMR : Key peaks include the methyl groups (δ ~3.8–4.2 ppm in 1H NMR) and the benzimidazolium backbone protons (δ ~7.7–9.6 ppm). The deshielded proton at δ ~9.6 ppm (NCHN) confirms quaternization .
  • IR Spectroscopy : Absorptions at ~3100 cm⁻¹ (C-H stretching) and ~1560–1600 cm⁻¹ (aromatic C=C) are characteristic. The absence of N-H stretches (~3400 cm⁻¹) differentiates the quaternary salt from its precursor .
  • X-ray Crystallography : Single-crystal XRD (e.g., CCDC 634383/634384 in ) resolves the planar benzimidazolium core and iodide counterion geometry .

Q. How can purity be optimized during synthesis, and what analytical methods validate it?

Recrystallization from acetonitrile or dichloromethane/ether mixtures reduces impurities. High-resolution mass spectrometry (HRMS) in confirmed the molecular ion ([C₅H₉N₂O]⁺) with a mass accuracy of <5 ppm. Elemental analysis (C, H, N) and ion chromatography (for iodide content) further validate stoichiometric purity .

Advanced Research Questions

Q. How do discrepancies in reported melting points (e.g., 72°C vs. 95°C) arise across studies, and what experimental variables contribute to this?

reports a melting point of 72°C, while cites 95°C. These differences likely stem from hygroscopicity, polymorphic forms, or residual solvents. For instance, slow crystallization from acetonitrile may yield a more stable polymorph. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can distinguish between decomposition and true melting behavior .

Q. What mechanistic insights explain the role of solvent polarity in the alkylation of benzimidazole derivatives?

Polar aprotic solvents like acetonitrile ( ) enhance nucleophilicity of the benzimidazole nitrogen, accelerating alkylation. In contrast, dichloromethane ( ) may stabilize transition states through weak hydrogen bonding. Computational studies (e.g., DFT) could model solvent effects on activation energy and transition-state geometry.

Q. How can conflicting NMR data (e.g., δ 9.65 ppm unresolved proton in vs. resolved peaks in ) be reconciled? Signal broadening at δ ~9.6 ppm may arise from dynamic exchange processes or paramagnetic impurities. Variable-temperature NMR (VT-NMR) in deuterated DMSO could clarify whether proton exchange between NCHN and solvent is rate-limiting. Deuterium isotope effects or dilution experiments may also suppress exchange broadening .

Q. What strategies mitigate hygroscopicity during storage, and how does moisture affect catalytic applications?

notes hygroscopicity as a key challenge. Storing the compound under inert gas (Ar/N₂) with molecular sieves minimizes water uptake. Moisture can hydrolyze the iodide counterion, releasing HI and altering reactivity in ionic liquid or catalysis applications. Karl Fischer titration quantifies residual water content pre-experiment .

Q. Can DFT calculations predict spectroscopic properties or reaction pathways for this compound?

Yes. demonstrates B3LYP/6-31G* calculations for benzimidazole derivatives, optimizing geometries and simulating NMR/IR spectra. For 1,3-dimethylbenzimidazolium iodide, modeling the iodide’s charge distribution and hydrogen-bonding interactions with the cation could explain solvent-dependent spectral shifts .

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